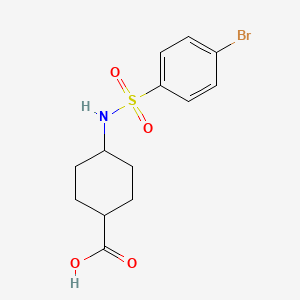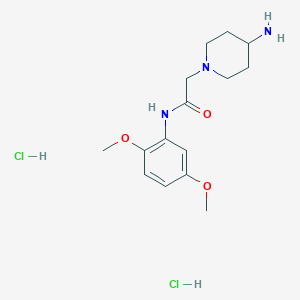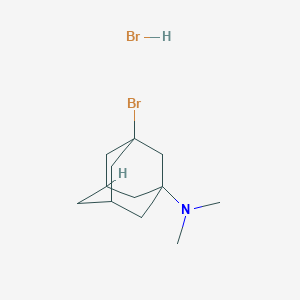
2-Tert-butylpyridin-4(1H)-one
Descripción general
Descripción
2-Tert-butylpyridin-4(1H)-one, or 2-t-butyl-4-pyridone, is a heterocyclic compound belonging to the pyridone family of compounds. It is an organic compound with the formula C7H9NO. It is a colorless liquid with a sweet, pungent odor. It is a versatile molecule that has been used for a variety of applications, including as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of other compounds.
Aplicaciones Científicas De Investigación
Solar Cell Technology
The compound 2-Tert-butylpyridin-4(1H)-one (also known as 4-tert-butylpyridine) has notable applications in dye-sensitized solar cells (DSSCs). Boschloo et al. (2006) found that adding 4-tert-butylpyridine to redox electrolytes used in DSSCs significantly enhances their performance, specifically by increasing the open-circuit potential. This improvement is attributed to the compound affecting the surface charge of TiO2, a critical component in these cells (Boschloo, Häggman, & Hagfeldt, 2006). Moreover, Xiong et al. (2008) studied the adsorption of 4-TBP on the TiO2 surface in DSSCs, proposing a mechanism for the compound's role in reducing electron recombination (Xiong et al., 2008).
Chemical Synthesis
In the field of chemical synthesis, 4-tert-butylpyridine serves as a beneficial additive. Stamos et al. (1997) demonstrated its utility in Ni(II)/Cr(II)-mediated coupling reactions, where it aids in achieving homogeneous reactions and inhibits undesired homo-coupling (Stamos, Sheng, Chen, & Kishi, 1997). Additionally, Crich et al. (2001) identified 2,4,6-Tri-tert-butylpyrimidine, a related compound, as an effective and cost-efficient alternative to 4-tert-butylpyridine in glycosylation reactions (Crich, Smith, Yao, & Picione, 2001).
Photovoltaic Research
4-Tert-butylpyridine is crucial in photovoltaic research, especially in enhancing the performance of perovskite solar cells. Xu et al. (2017) developed new organic hole-transporting materials for planar perovskite solar cells, demonstrating the significance of pyridine-functionalized materials, including 4-tert-butylpyridine, in achieving higher efficiencies and stability (Xu et al., 2017).
Catalysis and Material Science
In catalysis and material science, 4-tert-butylpyridine has been used to study the binding behavior of bifunctional Lewis acids and to develop novel catalysts. Pakkirisamy et al. (2008) investigated the binding of different pyridine derivatives to bifunctional Lewis acids, highlighting the role of 4-tert-butylpyridine in these processes (Pakkirisamy et al., 2008).
Propiedades
IUPAC Name |
2-tert-butyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVDEOQKNFAMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729051 | |
| Record name | 2-tert-Butylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196074-16-4, 1163706-65-7 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196074-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)




amine hydrochloride](/img/structure/B1396763.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)

![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
